molecular formula C22H19NO5 B6413469 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% CAS No. 1261961-34-5

4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95%

Cat. No. B6413469
CAS RN: 1261961-34-5
M. Wt: 377.4 g/mol
InChI Key: SFZRYIISQMDTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid (4-Cbz-APBA) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of benzoic acid and has a molecular weight of 312.34 g/mol. 4-Cbz-APBA has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% has been used in scientific research for a variety of applications, including drug discovery, drug delivery, and biochemical and physiological studies. It has been used as a substrate for the synthesis of various compounds, such as peptides, polymers, and small molecules. It has also been used in the study of enzyme kinetics, receptor binding, and signal transduction pathways.

Mechanism of Action

4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% is a substrate for various enzymes, including cytochrome P450, glutathione transferases, and monoamine oxidases. It can also bind to various receptors, including G-protein-coupled receptors and nuclear receptors. The binding of 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% to these receptors can activate or inhibit various signaling pathways, leading to changes in gene expression, protein synthesis, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% have been studied extensively in both in vitro and in vivo studies. Studies have shown that 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% can modulate the activity of various enzymes, receptors, and signaling pathways. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to modulate the activity of various hormones, such as insulin, glucagon, and cortisol. In addition, 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% has been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% in laboratory experiments is its high solubility in water and other solvents. This makes it easy to use in a wide variety of experiments. In addition, 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% is relatively stable and has a long shelf life. However, there are some limitations to using 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, it is toxic in high concentrations and can cause skin irritation. In addition, it can interact with other compounds, leading to unexpected results.

Future Directions

The future directions for 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% research include further studies on its biochemical and physiological effects in both in vitro and in vivo models. In addition, further studies are needed to better understand its mechanism of action and to identify new potential applications. Furthermore, research is needed to develop new methods for synthesizing 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% and to improve existing synthesis methods. Finally, research is needed to develop new ways to deliver 4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% to target tissues and to improve existing delivery methods.

Synthesis Methods

4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid, 95% is synthesized by reacting 4-aminophenol and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is purified by column chromatography. The product is then dried and stored in a cool and dry place. The yield of the reaction is typically in the range of 60-80%.

properties

IUPAC Name

2-methoxy-4-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-27-20-13-17(9-12-19(20)21(24)25)16-7-10-18(11-8-16)23-22(26)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZRYIISQMDTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cbz-Aminopheny)-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.